molecular formula C3H5N3O B1279046 3-Azidopropanal CAS No. 58503-60-9

3-Azidopropanal

Cat. No.: B1279046
CAS No.: 58503-60-9
M. Wt: 99.09 g/mol
InChI Key: KYCMDUGQAUUXTQ-UHFFFAOYSA-N
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Description

3-Azidopropanal is an organic compound with the molecular formula C3H5N3O It is characterized by the presence of an azide group (-N3) attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidopropanal can be synthesized through several methods. One common approach involves the reaction of sodium azide with α,β-unsaturated aldehydes in aqueous acetic acid . Another method includes the sequential aldol addition of this compound to acetaldehyde, followed by oxidation to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using suitable catalysts, are applicable. The scalability of these methods would depend on the optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azidopropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in substitution reactions, particularly in click chemistry applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.

Major Products:

    Oxidation: Carboxylic acids or lactones.

    Reduction: Amines.

    Substitution: Triazoles, particularly in click chemistry applications.

Scientific Research Applications

3-Azidopropanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidopropanal primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.

Comparison with Similar Compounds

Uniqueness: 3-Azidopropanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to its alcohol and amine counterparts. This makes it particularly useful in specific synthetic applications where the aldehyde group can participate in further reactions, such as aldol condensations or oxidations.

Properties

IUPAC Name

3-azidopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMDUGQAUUXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447518
Record name Propanal, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58503-60-9
Record name Propanal, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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